molecular formula C16H20N2O3 B4961352 3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione

3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B4961352
M. Wt: 288.34 g/mol
InChI Key: KPYXNGHCODTBBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, also known as CPP-115, is a synthetic compound that belongs to the class of pyrrolidine-2,5-dione derivatives. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of the neurotransmitter GABA in the brain. CPP-115 has shown potential therapeutic effects in various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.

Mechanism of Action

3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By blocking this enzyme, 3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione increases the levels of GABA, which is an inhibitory neurotransmitter that regulates neuronal activity and reduces excitability. This leads to a decrease in seizure activity, anxiety, and other neurological and psychiatric symptoms.
Biochemical and Physiological Effects
3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been shown to have several biochemical and physiological effects in the brain. It increases GABA levels in the brain, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and seizure activity. 3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione also modulates the activity of other neurotransmitter systems, including dopamine and glutamate, which are involved in addiction and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is a potent and selective inhibitor of GABA transaminase, which allows for precise modulation of GABA levels in the brain. It also has a long half-life, which allows for sustained effects and reduces the need for frequent dosing. However, 3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has some limitations, including its poor solubility in water and its potential for off-target effects on other enzymes and neurotransmitter systems.

Future Directions

There are several future directions for research on 3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. One area of interest is the development of more potent and selective GABA transaminase inhibitors that can be used for the treatment of neurological and psychiatric disorders. Another direction is the investigation of the long-term effects of 3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione on brain function and behavior. Additionally, the potential use of 3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione in combination with other drugs or therapies for the treatment of addiction and other disorders is an area of ongoing research.

Synthesis Methods

3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione can be synthesized by the reaction of 4-methoxyphenylacetic acid with cyclopentylamine, followed by cyclization with maleic anhydride. The resulting product is then subjected to a series of purification steps, including recrystallization and chromatography, to obtain pure 3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione.

Scientific Research Applications

3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. In preclinical studies, 3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been shown to increase GABA levels in the brain, leading to antiepileptic, anxiolytic, and antipsychotic effects. Clinical trials have also shown promising results in the treatment of cocaine addiction and alcohol use disorder.

properties

IUPAC Name

3-(cyclopentylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-21-13-8-6-12(7-9-13)18-15(19)10-14(16(18)20)17-11-4-2-3-5-11/h6-9,11,14,17H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYXNGHCODTBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopentylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

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